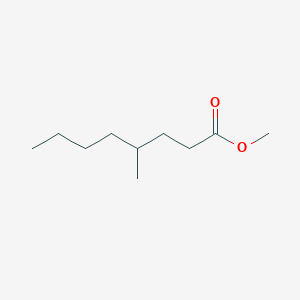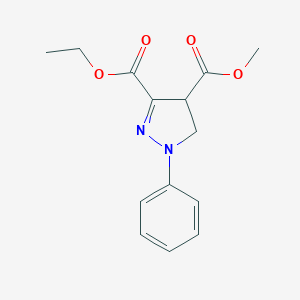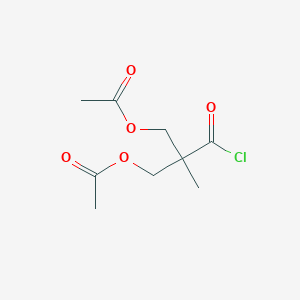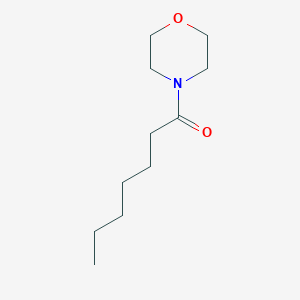
Methyl 4-methyloctanoate
Overview
Description
Methyl 4-methyloctanoate, also known as Octanoic acid, 4-methyl-, methyl ester, is a chemical compound with the formula C10H20O2 . It is also known by other names such as 4-Methyloctanoic acid methyl ester and 3-Methyl-heptanecarboxylic acid methyl ester .
Molecular Structure Analysis
The molecular structure of Methyl 4-methyloctanoate consists of 10 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 172.2646 . The IUPAC Standard InChI is InChI=1S/C10H20O2/c1-4-5-6-9(2)7-8-10(11)12-3/h9H,4-8H2,1-3H3 .Physical And Chemical Properties Analysis
Methyl 4-methyloctanoate is characterized by a fatty, musty, plastic odor . It is one of the acids mainly responsible for the so-called “soo” odour of mutton . The physical properties of a related compound, 4-Methyloctanoic acid, include a melting point of -29.5°C and a boiling point of 149 °C .Scientific Research Applications
Pheromone Synthesis and Ecology
Methyl 4-methyloctanoate is a compound of interest in the study of insect ecology, specifically as a pheromone component in certain beetle species. Research has detailed the synthesis of this compound for ecological applications, particularly in the context of the coconut rhinoceros beetle, Oryctes rhinoceros. The compound plays a role in the beetle's aggregation behavior, a critical aspect of its ecology and lifecycle. Studies have involved the stereochemical analysis of the compound, highlighting its role in the chemical communication system of the beetles and providing insights into pheromone-based pest control strategies (Pandey & Prakash, 2018), (Hall et al., 2021).
Flavor Chemistry and Food Science
Methyl 4-methyloctanoate has been identified as a key contributor to the flavor profile of lamb meat. Research has focused on understanding the chemical ionization and reaction mechanisms of this compound along with similar molecules, to facilitate their characterization and trace analysis using advanced mass spectrometry techniques. This research is pivotal in the flavor and food science industry, aiding in the development of flavor profiles and quality control of food products (Castada, Barringer, & Wick, 2017).
Biofuel and Biorefinery Applications
The compound's relevance extends into the domain of renewable energy, particularly in the synthesis of biofuels. Methyl 4-methyloctanoate is explored as a surrogate component for biodiesel, providing insights into the ignition and combustion characteristics of biofuels. Understanding the chemical kinetics and thermodynamic properties of such esters is crucial for the development of efficient and sustainable biofuels. This line of research supports the optimization of biofuel production and contributes to the advancement of renewable energy technologies (Weber et al., 2018).
Industrial Chemistry and Process Design
In the realm of industrial chemistry, methyl 4-methyloctanoate is involved in various synthetic pathways and process designs. Studies encompass the synthesis of related esters and the exploration of reaction mechanisms for producing valuable chemical intermediates. These research endeavors are instrumental in refining chemical processes and developing efficient production methods for industrial applications (Ashida, 2016), (Chen, Chung, & Lee, 2016).
Safety and Hazards
Future Directions
The future directions of Methyl 4-methyloctanoate research could involve further exploration of its role in flavor profiles, particularly in relation to mutton flavor . Additionally, its potential uses in pest control strategies could be explored, given its presence in the aggregation pheromone of certain beetle species .
properties
IUPAC Name |
methyl 4-methyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-9(2)7-8-10(11)12-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQFXJXUQLOUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333907 | |
| Record name | Methyl 4-methyloctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyloctanoate | |
CAS RN |
15870-07-2 | |
| Record name | Methyl 4-methyloctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine](/img/structure/B102665.png)









